methyl 4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
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Description
Methyl 4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H21FN2O5S2 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.08759228 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as piperazine derivatives, are known to modulate the pharmacokinetic properties of drug substances . They are found in biologically active compounds for a variety of disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Biochemical Pathways
It is known that compounds with similar structures, such as indole derivatives, have diverse biological activities and affect a wide range of biochemical pathways .
Pharmacokinetics
It is known that compounds with similar structures, such as piperazine derivatives, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It is known that compounds with similar structures, such as piperazine derivatives, have a broad spectrum of biological activities .
Action Environment
It is known that the stability of compounds with similar structures, such as pinacol boronic esters, can be significantly expanded by the introduction of more stable moieties .
Biological Activity
Methyl 4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (commonly referred to as G226-0234) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of G226-0234 is C21H21FN2O5S2, with a molecular weight of 440.52 g/mol. The compound features a benzothiophene core substituted with a sulfonamide group and a piperazine moiety, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of G226-0234 involves several steps, typically starting from commercially available precursors. The synthetic pathway often includes the formation of the piperazine derivative followed by the introduction of the sulfonyl and carboxylate groups.
Biological Activity
1. Antitumor Activity:
G226-0234 has shown promising results in preliminary bioassays against cancer cell lines. For instance, studies indicated that derivatives containing similar piperazine structures exhibited significant inhibition rates against various cancer cell lines, including leukemia HL-60 cells, with inhibition rates reaching up to 54.59% at specific concentrations .
2. Antimicrobial Activity:
The compound's antimicrobial properties have been evaluated against both Gram-positive and Gram-negative bacteria. Compounds with similar structural motifs have demonstrated moderate to excellent antibacterial activities, suggesting that G226-0234 may exhibit comparable effects .
3. Tyrosinase Inhibition:
Recent studies have explored the inhibitory effects of related compounds on tyrosinase, an enzyme involved in melanin production. Inhibitors derived from piperazine structures showed promising results in reducing melanin synthesis in B16F10 melanoma cells, indicating potential applications in skin whitening agents .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Inhibition Rate (%) | Concentration (μg/mL) |
---|---|---|---|
Antitumor | Leukemia HL-60 | Up to 54.59 | 40 |
Antimicrobial | S. aureus | Moderate to Good | Varies |
Tyrosinase Inhibition | B16F10 Cells | Significant | Low micromolar |
Research Insights
- Antitumor Studies : A study synthesized multiple derivatives related to G226-0234 and evaluated their activities against CDC25B, a crucial regulator in cell cycle progression. The results indicated that several analogs displayed high inhibition rates .
- Antimicrobial Screening : Various derivatives were screened for antimicrobial activity against common pathogens such as E. coli and K. pneumoniae. Results showed that certain compounds exhibited significant zones of inhibition, highlighting their potential as antimicrobial agents .
- Mechanistic Studies : Docking studies have been conducted to understand the binding interactions between G226-0234 and target enzymes like tyrosinase. These studies suggest that structural modifications can enhance binding affinity and specificity .
Properties
IUPAC Name |
methyl 4-fluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O5S2/c1-28-15-8-6-14(7-9-15)23-10-12-24(13-11-23)31(26,27)20-18-16(22)4-3-5-17(18)30-19(20)21(25)29-2/h3-9H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJONNANFKMCGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC(=C43)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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